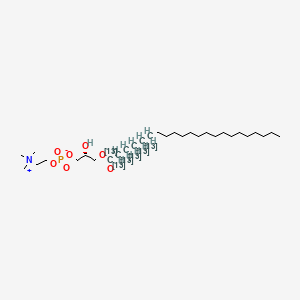

22:0 Lyso PC-13C6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H62NO7P |

|---|---|

Peso molecular |

585.7 g/mol |

Nombre IUPAC |

[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i20+1,21+1,22+1,23+1,24+1,30+1 |

Clave InChI |

UIINDYGXBHJQHX-JSYYADDZSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

The Biological Role of 22:0 Lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

22:0 Lysophosphatidylcholine (LPC), also known as behenoyl-lysophosphatidylcholine, is a saturated, long-chain lysophospholipid that plays a multifaceted role in cellular signaling, metabolism, and pathophysiology. While present in smaller quantities compared to other LPC species, its unique physical properties and biological activities have garnered increasing interest. This technical guide provides an in-depth overview of the core biological functions of 22:0 LPC, with a focus on its involvement in signaling pathways, its potential as a biomarker, and its emerging therapeutic implications. We present a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of key biological pathways and workflows to facilitate further research and drug development efforts.

Introduction

Lysophosphatidylcholines (LPCs) are a class of signaling lipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT).[1][2] These amphipathic molecules consist of a glycerol backbone, a single acyl chain, and a phosphocholine headgroup. The length and saturation of the acyl chain significantly influence the biological activity of the LPC molecule. 22:0 LPC, containing a 22-carbon saturated acyl chain (behenic acid), is a very long-chain LPC. While found in relatively low abundance, alterations in its levels have been associated with several pathological conditions, highlighting its potential significance.

Core Biological Functions and Signaling Pathways

22:0 LPC exerts its biological effects through various mechanisms, primarily by acting as a signaling molecule that interacts with specific receptors and enzymes.

The Autotaxin-LPA Axis

A crucial aspect of LPC biology is its role as a substrate for the enzyme autotaxin (ATX), a secreted lysophospholipase D.[3] ATX hydrolyzes LPCs, including 22:0 LPC, to produce lysophosphatidic acid (LPA), another potent signaling lipid.[3][4] LPA then binds to a family of G protein-coupled receptors (GPCRs), LPA1-6, to initiate a wide range of cellular responses, including cell proliferation, migration, and survival.[5][6] This ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including wound healing, fibrosis, and cancer progression.[7][8]

Figure 1. The Autotaxin-LPA signaling axis.

G Protein-Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines are known to directly activate several GPCRs, including GPR119, GPR40, and GPR55, to modulate cellular function.[2][9] While the specific affinity and efficacy of 22:0 LPC for these receptors are not well-documented, the general mechanism involves LPC binding leading to conformational changes in the receptor, activation of downstream G proteins (such as Gαs or Gαq), and subsequent modulation of second messenger pathways, like cyclic AMP (cAMP) production or intracellular calcium mobilization.[10][11] This can lead to various physiological responses, including the potentiation of glucose-stimulated insulin secretion.[9][10]

Figure 2. GPR119 signaling pathway activated by LPC.

Role in Cancer

Emerging evidence suggests a complex role for LPCs in cancer. While the ATX-LPA axis is generally pro-tumorigenic, some studies indicate that specific LPC species may have anti-cancer properties. For instance, LPC-DHA has been shown to induce cytotoxic effects in breast cancer cells.[12][13] Although direct evidence for 22:0 LPC is limited, its influence on the tumor microenvironment and immune cell function warrants further investigation.

Involvement in Inflammation and Immunity

LPCs are recognized as important mediators in inflammation. They can act as chemoattractants for immune cells and modulate their function.[6][14] Specifically, LPCs have been shown to potentiate the activation of T-lymphocytes.[6][14] In the context of neuroinflammation, LPCs can contribute to the inflammatory responses of microglia and astrocytes.[15]

Quantitative Data

The concentration of 22:0 LPC in biological samples is a critical parameter for understanding its physiological and pathological roles. Below is a summary of reported concentrations in human dried blood spots (DBS).

| Analyte | Matrix | Population | Concentration (μmol/L) | Analytical Method | Reference |

| 22:0 LPC | Dried Blood Spots | Neonates (0-1 month) | Median: 0.057 (1st-99th percentile: 0.021-0.158) | FIA-MS/MS & LC-MS/MS | [2][16] |

| Infants (>1 month - 1 year) | Median: 0.045 (1st-99th percentile: 0.018-0.098) | FIA-MS/MS & LC-MS/MS | [2][16] | ||

| Children & Adolescents (>1-18 years) | Median: 0.038 (1st-99th percentile: 0.016-0.075) | FIA-MS/MS & LC-MS/MS | [2][16] | ||

| Adults (>18 years) | Median: 0.041 (1st-99th percentile: 0.017-0.088) | FIA-MS/MS & LC-MS/MS | [2][16] |

Experimental Protocols

Accurate quantification of 22:0 LPC is essential for research and clinical applications. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 22:0 LPC in Dried Blood Spots by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of lysophosphatidylcholines in dried blood spots.[1][2][3][16]

1. Sample Preparation:

-

Punch a 3.2 mm disc from the dried blood spot sample.

-

Place the disc into a well of a 96-well plate.

-

Add an extraction solution (e.g., 85% methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled LPC).

-

Incubate for a specified time (e.g., 30 minutes) with shaking to extract the lipids.

-

Centrifuge the plate to pellet the disc and any debris.

-

Transfer the supernatant to a new 96-well plate for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable LC column (e.g., a C18 column) to separate the lipids. Use a gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol with formic acid.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 22:0 LPC and the internal standard.

-

Precursor Ion: The [M+H]⁺ ion of 22:0 LPC.

-

Product Ion: A characteristic fragment ion, typically the phosphocholine headgroup at m/z 184.

-

3. Data Analysis:

-

Quantify the concentration of 22:0 LPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 22:0 LPC standard.

Figure 3. Workflow for LC-MS/MS quantification of 22:0 LPC.

Biomarker Potential

Elevated levels of very long-chain fatty acids are a hallmark of X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder affecting the nervous system and adrenal glands. Recent studies have shown that very long-chain LPCs, including 22:0 LPC, are sensitive and specific biomarkers for X-ALD and other peroxisomal disorders, making them valuable for newborn screening.[2][3][16][17]

Therapeutic Implications and Future Directions

The involvement of 22:0 LPC in fundamental biological processes, particularly in the ATX-LPA axis and GPCR signaling, suggests its potential as a therapeutic target. Modulating the levels or activity of 22:0 LPC could have implications for a range of diseases, including cancer, inflammatory disorders, and metabolic diseases. Further research is needed to fully elucidate the specific roles of 22:0 LPC and to develop targeted therapeutic strategies. The development of specific inhibitors for enzymes involved in its metabolism, or antagonists for its receptors, could offer novel treatment avenues.

Conclusion

22:0 Lysophosphatidylcholine is a biologically active lipid with significant roles in cellular signaling, metabolism, and disease. Its function as a precursor to the potent signaling molecule LPA and its direct interactions with GPCRs place it at a critical node in several signaling networks. The ability to accurately quantify 22:0 LPC has established its utility as a biomarker, particularly for peroxisomal disorders. As our understanding of the intricate roles of specific lipid species continues to grow, 22:0 LPC is poised to be an important molecule for further investigation in both basic research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholines, LC MS/MS, Blood Spot - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 4. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medrxiv.org [medrxiv.org]

- 12. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro-Comparative Effects with Other Lipids Containing DHA [pubmed.ncbi.nlm.nih.gov]

- 13. Lysophosphatidylcholine-DHA Specifically Induces Cytotoxic Effects of the MDA-MB-231 Human Breast Cancer Cell Line In Vitro—Comparative Effects with Other Lipids Containing DHA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of lysophosphatidylcholine in T-lymphocyte activation: involvement of phospholipase A2 in signal transduction through protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling in lipidomics, a powerful technique for dissecting the dynamic nature of the lipidome. By tracing the metabolic fate of isotopically labeled precursors, researchers can move beyond static snapshots to quantify the rates of lipid synthesis, turnover, and remodeling. This guide details the core principles, experimental methodologies, data interpretation, and applications of this technology, with a focus on providing actionable protocols and clear data presentation for professionals in research and drug development.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling utilizes non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (²H), and nitrogen-15 (¹⁵N), to tag lipids.[1] These labeled molecules are chemically identical to their unlabeled counterparts and are processed through the same metabolic pathways.[1] The key principle is the introduction of a labeled precursor into a biological system, which is then incorporated into newly synthesized lipids. Mass spectrometry (MS) is then used to differentiate between the naturally abundant (light) and the isotopically labeled (heavy) lipid species based on their mass-to-charge (m/z) ratio.[1] This allows for the precise tracking and quantification of lipid dynamics.[1]

There are two primary labeling strategies in lipidomics:

-

Metabolic Labeling: In this approach, cells or organisms are supplied with a labeled precursor that is endogenously incorporated into lipids through metabolic pathways.[1] Common precursors include labeled glucose (for fatty acid and glycerol backbone synthesis), amino acids (for sphingolipid synthesis), or fatty acids.[1]

-

Chemical Labeling: This method involves the derivatization of lipids with an isotopically labeled tag after extraction from the biological matrix. This can improve analytical sensitivity and is often used for targeted quantification.

This guide will focus on metabolic labeling, as it provides direct insights into the dynamics of lipid metabolism within a biological context.

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful stable isotope labeling experiments. Below are methodologies for key stages of a typical lipidomics workflow, from cell culture to sample analysis.

Stable Isotope Labeling of Adherent Mammalian Cells with ¹³C-Glucose

This protocol details the labeling of lipids in cultured mammalian cells using [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and 25 mM [U-¹³C₆]-glucose.

-

Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours), depending on the turnover rate of the lipids of interest.

-

Harvesting:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Lipid Extraction: Proceed immediately to a lipid extraction protocol.

Lipid Extraction from Cultured Cells

Two common methods for lipid extraction are the Folch method (chloroform/methanol) and a method utilizing methyl-tert-butyl ether (MTBE).

Protocol 1: Chloroform/Methanol (Folch) Extraction

-

To the methanolic cell suspension from the harvesting step, add 2 mL of chloroform.

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.5 mL of water to induce phase separation.

-

Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid film in a suitable solvent for MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1, v/v/v).[2]

Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction

-

To the cell pellet (after washing with PBS and centrifugation), add 200 µL of cold methanol and 800 µL of cold MTBE.

-

Vortex thoroughly.

-

Add 200 µL of water to induce phase separation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the upper organic phase.

-

Dry the extract in a vacuum concentrator (e.g., SpeedVac) and store at -80°C until analysis.

-

For MS analysis, reconstitute the dried lipids in 20-40 µL of acetonitrile/isopropanol/water (65:30:5, v/v/v).

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical platform for stable isotope labeling-based lipidomics. High-resolution mass spectrometers are essential for resolving the isotopic envelopes of labeled lipids.

General Parameters:

-

Chromatography: Reversed-phase chromatography is commonly used for separating lipid species.

-

Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to detect a broad range of lipid classes.

-

Data Acquisition: Data is acquired in full scan mode to capture the entire isotopic distribution of each lipid. Data-dependent or data-independent acquisition can be used for fragmentation to aid in lipid identification.

Data Presentation and Analysis

The analysis of data from stable isotope labeling experiments involves calculating the fractional synthesis rate (FSR) or the percentage of the lipid pool that has been newly synthesized during the labeling period. This is determined by the relative abundance of the labeled isotopologues compared to the unlabeled species after correcting for the natural abundance of heavy isotopes.

Quantitative Data Summary

The following tables provide examples of how quantitative data from stable isotope labeling experiments can be presented.

Table 1: Labeled Fractions of Lipid Species in HepG2 Cells Treated with ¹³C₁₆-Palmitic Acid. [3]

This table shows the percentage of the lipid pool that is labeled with ¹³C after 4, 8, and 16 hours of incubation with ¹³C₁₆-palmitic acid in HepG2 cells. The data reveals the dynamics of fatty acid incorporation into different lipid classes.

| Lipid Species | 4h Labeled Fraction (%) | 8h Labeled Fraction (%) | 16h Labeled Fraction (%) |

| Phospholipids | |||

| PC(32:0) | 15.3 ± 2.1 | 28.7 ± 3.5 | 45.1 ± 4.9 |

| PE(34:1) | 12.8 ± 1.9 | 25.4 ± 3.1 | 40.2 ± 4.3 |

| Sphingolipids | |||

| Cer(d18:1/16:0) | 18.9 ± 2.5 | 35.1 ± 4.2 | 52.8 ± 5.7 |

| Neutral Lipids | |||

| DG(32:0) | 22.5 ± 3.0 | 40.2 ± 4.8 | 60.3 ± 6.1 |

| TG(48:0) | 25.1 ± 3.3 | 48.9 ± 5.5 | 70.4 ± 7.2 |

Data are presented as mean ± SD. Data is illustrative and derived from a published study.[3]

Table 2: Labeled Fractions of Lipid Species in HepG2 Cells Treated with ¹³C₁₆-Palmitoleic Acid. [3]

This table illustrates the differential incorporation of a monounsaturated fatty acid into various lipid classes over time in HepG2 cells.

| Lipid Species | 4h Labeled Fraction (%) | 8h Labeled Fraction (%) | 16h Labeled Fraction (%) |

| Phospholipids | |||

| PC(32:1) | 18.7 ± 2.4 | 33.6 ± 3.9 | 50.7 ± 5.4 |

| PE(34:2) | 16.2 ± 2.2 | 30.1 ± 3.6 | 46.9 ± 5.1 |

| Neutral Lipids | |||

| DG(32:1) | 28.4 ± 3.5 | 49.8 ± 5.6 | 72.1 ± 7.5 |

| TG(48:1) | 30.1 ± 3.8 | 55.2 ± 6.1 | 78.9 ± 8.0 |

Data are presented as mean ± SD. Data is illustrative and derived from a published study.[3]

Visualization of Workflows and Pathways

Graphviz diagrams are provided to visualize key experimental workflows and signaling pathways relevant to stable isotope labeling in lipidomics.

Experimental Workflows

Experimental workflow for stable isotope labeling in lipidomics.

Signaling Pathways

De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4] Stable isotope labeling with labeled serine or palmitate allows for the tracing of this pathway and the quantification of ceramide and complex sphingolipid synthesis.[4]

De novo sphingolipid synthesis pathway.

Phosphoinositide Signaling Pathway

Phosphoinositides are critical signaling lipids that regulate a multitude of cellular processes. Stable isotope labeling can be used to trace the flux through the phosphorylation and dephosphorylation cycles of these lipids, providing insights into the activity of key signaling kinases and phosphatases.

Phosphoinositide signaling pathway.

Applications in Research and Drug Development

Stable isotope labeling in lipidomics has broad applications in both basic research and the pharmaceutical industry.

-

Elucidating Metabolic Pathways: This technique is instrumental in mapping the flow of metabolites through lipid metabolic networks, identifying novel pathways, and understanding how these pathways are regulated.[5]

-

Drug Discovery and Development: It can be used to determine the mechanism of action of drugs that target lipid metabolism, assess off-target effects, and identify biomarkers of drug efficacy.[6]

-

Disease Research: Stable isotope labeling helps to unravel the dysregulation of lipid metabolism in various diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[2] For example, studies have shown that cancer cells often exhibit increased de novo lipogenesis to support rapid proliferation.[7]

-

Nutritional Science: This approach can be used to trace the metabolic fate of dietary lipids and understand their impact on health and disease.

By providing quantitative data on the dynamic processes of lipid metabolism, stable isotope labeling offers a deeper understanding of cellular physiology and pathology, thereby accelerating the pace of discovery in both academic and industrial research settings.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Metabolism in Oncology: Why It Matters, How to Research, and How to Treat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage polarization state affects lipid composition and the channeling of exogenous fatty acids into endogenous lipid pools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. Hooked on fat: the role of lipid synthesis in cancer metabolism and tumour development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 22:0 Lyso PC-13C6: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 22:0 Lyso PC-13C6, a stable isotope-labeled lysophosphatidylcholine crucial for research in lipidomics, metabolism, and as a standard in mass spectrometry-based quantitative analyses.

Chemical Properties of 22:0 Lyso PC and its 13C6-Labeled Analog

22:0 Lyso PC, also known as 1-docosanoyl-sn-glycero-3-phosphocholine, is a saturated lysophospholipid containing a 22-carbon fatty acid chain (docosanoic acid). The 13C6-labeled version is specifically designed for use as an internal standard in quantitative mass spectrometry, allowing for precise measurement of its unlabeled counterpart in biological samples.

| Property | 22:0 Lyso PC (Unlabeled) | This compound (Labeled) |

| Synonyms | 1-docosanoyl-sn-glycero-3-phosphocholine, Behenoyl lysophosphatidylcholine | 1-(docosanoyl-1,2,3,4,5,6-¹³C₆)-sn-glycero-3-phosphocholine |

| Molecular Formula | C27H58NO7P | C21¹³C6H58NO7P |

| Molecular Weight | 579.8 g/mol | 585.75 g/mol [1][2] |

| CAS Number | 125146-65-8[1][2] | 2483735-02-8[1][2] |

| Physical State | Solid | Solid |

| Storage | -20°C, protected from light[1][2] | -20°C, protected from light[1][2] |

| Applications | Biomarker research, signaling studies | Internal standard for mass spectrometry, metabolomics, lipidomics[1][2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of 13C-labeled docosanoic acid followed by its enzymatic esterification to a glycerophosphocholine backbone. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible and detailed experimental protocol can be constructed based on established methods for the synthesis of similar lysophospholipids and labeled fatty acids.

Part 1: Synthesis of Docosanoic Acid-13C6

The introduction of the 13C6 label into docosanoic acid can be achieved through various organic synthesis routes. A common approach involves the use of 13C-labeled building blocks.

Part 2: Enzymatic Esterification

The regioselective acylation of sn-glycero-3-phosphocholine (GPC) with the synthesized 13C6-docosanoic acid is effectively carried out using a lipase, such as Novozym® 435 (immobilized lipase B from Candida antarctica), which is known for its efficiency in such reactions.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Docosanoic acid-13C6

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Solvent (e.g., n-hexane or a solvent-free system)

-

Molecular sieves (for solvent-based reactions to remove water)

-

Reaction vessel with temperature and agitation control

-

Purification materials: Silica gel for column chromatography, and solvents for elution (e.g., chloroform, methanol, water).

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine sn-glycero-3-phosphocholine (GPC) and docosanoic acid-13C6. A molar ratio of GPC to fatty acid of 1:10 to 1:20 is often used to drive the reaction towards the product.[3][4]

-

If using a solvent like n-hexane, add it to the mixture. For a solvent-free system, the reactants are used neat.

-

Add Novozym® 435 to the mixture. The enzyme loading is typically around 10-15% of the total substrate weight.[4]

-

If applicable, add molecular sieves to the reaction to remove the water produced during esterification, which can improve the reaction yield.

-

-

Reaction Conditions:

-

The reaction is typically carried out at a temperature between 40°C and 60°C.

-

The mixture is agitated (e.g., using a magnetic stirrer) for a period ranging from 24 to 72 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

-

Enzyme Removal:

-

After the reaction is complete, the immobilized enzyme is removed by filtration.

-

-

Purification:

-

The resulting product mixture is purified using silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform to a mixture of chloroform, methanol, and water.[5][6]

-

Fractions are collected and analyzed by TLC to identify those containing the desired this compound.

-

The purified fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

-

-

Characterization:

-

The identity and purity of the synthesized this compound are confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Role and Signaling Pathways

Lysophosphatidylcholines (LPCs), including 22:0 Lyso PC, are not merely metabolic intermediates but also act as important signaling molecules involved in a variety of physiological and pathological processes. They exert their effects primarily through interaction with specific G-protein coupled receptors (GPCRs).

General Biological Functions of LPCs:

-

Inflammation: LPCs are considered pro-inflammatory molecules.

-

Atherosclerosis: They play a role in the development of atherosclerosis.

-

Apoptosis: LPCs can induce apoptosis in various cell types.

-

Immune Regulation: They are involved in modulating immune responses.

Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, and GPR119. The binding of LPC to these receptors triggers downstream signaling cascades that mediate the cellular responses.

Signaling through GPR4

In endothelial cells, LPC binding to GPR4 has been shown to activate the RhoA pathway, leading to stress fiber formation and increased endothelial permeability.[7] Furthermore, LPC-GPR4 signaling can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, and inducing apoptosis.[8]

Caption: LPC-GPR4 Signaling Pathway.

Signaling through G2A

The G2A receptor, upon interaction with LPC, can couple to multiple G-proteins, including Gα13 and Gαs.[9] Activation of Gα13 can lead to the activation of RhoA, influencing cell morphology and transformation.[10] G2A signaling can also lead to the activation of the ERK pathway, which is involved in cell migration.[3]

References

- 1. Frontiers | Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells [frontiersin.org]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G2A is an oncogenic G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysophospholipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways mediated by lysophospholipids, with a primary focus on the well-characterized mediators, lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). This document details their synthesis, cognate G protein-coupled receptors (GPCRs), and the intricate downstream signaling cascades that regulate a multitude of physiological and pathophysiological processes. Furthermore, this guide includes a summary of other emerging bioactive lysophospholipids, detailed experimental protocols for studying these pathways, and quantitative data on receptor engagement and activation.

Introduction to Lysophospholipid Signaling

Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane phospholipids through the action of phospholipases.[1][2] These bioactive lipids, once considered mere metabolic intermediates, are now recognized as critical extracellular mediators that orchestrate a wide array of cellular responses, including cell proliferation, migration, survival, and differentiation.[3][4] Dysregulation of LPL signaling has been implicated in numerous diseases, including cancer, fibrosis, cardiovascular diseases, and autoimmune disorders, making the components of these pathways attractive therapeutic targets.[5][6][7]

The most extensively studied LPLs are lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).[2][3] They exert their effects by binding to and activating specific families of GPCRs on the cell surface.[8][9][10] This guide will delve into the core aspects of LPA and S1P signaling, and also touch upon the emerging roles of other LPLs like lysophosphatidylserine (LysoPS) and lysophosphatidylinositol (LPI).

Lysophosphatidic Acid (LPA) Signaling

LPA is a simple phospholipid consisting of a glycerol backbone, a single acyl chain, and a phosphate head group.[10] It is produced by multiple enzymatic pathways, with a major route involving the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX).[10] LPA signals through at least six cognate GPCRs, designated LPA₁ to LPA₆, which belong to two distinct families: the endothelial differentiation gene (EDG) family (LPA₁₋₃) and the P2Y purinergic receptor family (LPA₄₋₆).[9][11]

LPA Receptors and G-Protein Coupling

LPA receptors couple to one or more of the four main families of heterotrimeric G proteins (Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃, and Gαₛ) to initiate downstream signaling cascades.[10][12] The specific G protein coupling determines the subsequent cellular response.[10][13]

| Receptor | G-Protein Coupling |

| LPA₁ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |

| LPA₂ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |

| LPA₃ | Gαᵢ/ₒ, Gαₒ/₁₁ |

| LPA₄ | Gαₛ, Gα₁₂/₁₃ |

| LPA₅ | Gαₒ/₁₁, Gα₁₂/₁₃ |

| LPA₆ | Gα₁₂/₁₃ |

Table 1: G-protein coupling of human LPA receptors.

Downstream Signaling Pathways of LPA Receptors

Activation of LPA receptors triggers a complex network of intracellular signaling pathways:

-

Gαᵢ/ₒ Pathway : This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, promoting cell survival, and the Ras-MAPK (ERK1/2) pathway, which is involved in cell proliferation and differentiation.[10][13]

-

Gαₒ/₁₁ Pathway : This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10][13]

-

Gα₁₂/₁₃ Pathway : This pathway activates the small GTPase RhoA, leading to the activation of Rho-associated kinase (ROCK). This cascade is crucial for cytoskeletal rearrangements, stress fiber formation, and cell migration.[10][13]

-

Gαₛ Pathway : Primarily associated with LPA₄, this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[13]

Figure 1. Simplified LPA signaling pathways.

Sphingosine-1-Phosphate (S1P) Signaling

S1P is a bioactive sphingolipid metabolite formed by the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SphKs).[3][5] S1P plays a crucial role in the regulation of the immune, cardiovascular, and central nervous systems.[14] It signals through a family of five specific GPCRs, termed S1P₁ to S1P₅.[15]

S1P Receptors and G-Protein Coupling

Similar to LPA receptors, S1P receptors exhibit differential coupling to heterotrimeric G proteins, which dictates the downstream cellular effects.[16][17]

| Receptor | G-Protein Coupling |

| S1P₁ | Gαᵢ/ₒ |

| S1P₂ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |

| S1P₃ | Gαᵢ/ₒ, Gαₒ/₁₁, Gα₁₂/₁₃ |

| S1P₄ | Gαᵢ/ₒ, Gα₁₂/₁₃ |

| S1P₅ | Gαᵢ/ₒ, Gα₁₂/₁₃ |

Table 2: G-protein coupling of human S1P receptors.[18]

Downstream Signaling Pathways of S1P Receptors

The activation of S1P receptors initiates a variety of signaling cascades:

-

Gαᵢ/ₒ Pathway : S1P₁ exclusively couples to Gαᵢ/ₒ, leading to the activation of the PI3K-Akt and Ras-MAPK pathways, as well as Rac activation, which is important for cell migration and survival.[16][18] It also inhibits adenylyl cyclase.

-

Gαₒ/₁₁ Pathway : S1P₂ and S1P₃ coupling to Gαₒ/₁₁ activates PLC, resulting in increased intracellular Ca²⁺ and PKC activation.[18]

-

Gα₁₂/₁₃ Pathway : S1P₂ and S1P₃ also couple to Gα₁₂/₁₃, leading to RhoA activation and subsequent cytoskeletal changes.[18][19]

Figure 2. Simplified S1P signaling pathways.

Other Bioactive Lysophospholipids

While LPA and S1P are the most studied, other LPLs are emerging as important signaling molecules.

-

Lysophosphatidylserine (LysoPS) : LysoPS signals through at least three G protein-coupled receptors: GPR34, P2Y10, and GPR174.[2][20] It is involved in immune regulation, including mast cell degranulation and modulation of T-cell function.[20][21]

-

Lysophosphatidylinositol (LPI) : LPI is an endogenous ligand for the G protein-coupled receptor GPR55.[1][22] The LPI-GPR55 signaling axis has been implicated in various physiological processes, including inflammation, pain perception, and metabolism.[1]

Quantitative Data on Receptor Engagement

The affinity of lysophospholipids for their receptors (Kd) and the concentration required to elicit a half-maximal response (EC₅₀) are critical parameters for understanding their biological activity and for drug development.

| Ligand | Receptor | Kd (nM) | EC₅₀ (nM) |

| 18:1 LPA | LPA₁ | 2.08 ± 1.32 | ~200 |

| 16:0 LPA | LPA₁ | 1.69 ± 0.1 | ~400 |

| S1P | S1P₁ | - | 1.9 - 13.8 |

| Fingolimod-P | S1P₁ | - | - |

| Ozanimod | S1P₁ | - | 1.03 |

| Siponimod | S1P₁ | - | 0.39 |

Table 3: Selected binding affinities (Kd) and activation potencies (EC₅₀) of various ligands for LPA and S1P receptors. Note: Data is compiled from multiple sources and experimental conditions may vary.[1][10][23][24]

Experimental Protocols

Studying lysophospholipid signaling pathways involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.

Protocol:

-

Membrane Preparation : Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Binding Reaction : In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [³H]LPA or [³²P]S1P), and increasing concentrations of a competing unlabeled ligand.

-

Incubation : Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing : Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis : Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. Use non-linear regression to determine the IC₅₀, from which the Ki (and subsequently Kd) can be calculated.

Figure 3. Workflow for a radioligand binding assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gₒ/₁₁-coupled receptors.

Protocol:

-

Cell Culture : Seed cells expressing the receptor of interest in a 96-well black-walled, clear-bottom plate.

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate to allow for de-esterification of the dye.

-

Ligand Addition : Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add the agonist at various concentrations.

-

Fluorescence Measurement : Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximal calcium release.

-

Data Analysis : Plot the peak fluorescence intensity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Figure 4. Workflow for a calcium mobilization assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway.

Protocol:

-

Cell Treatment : Culture cells to sub-confluency and serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with the agonist for various time points.

-

Cell Lysis : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting : Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Densitometry : Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Figure 5. Workflow for an ERK1/2 phosphorylation assay.

Conclusion

The study of lysophospholipid signaling pathways has unveiled a complex and crucial layer of cellular regulation. The diverse actions of LPA, S1P, and other emerging LPLs, mediated by their specific GPCRs, are integral to numerous physiological processes and are increasingly recognized for their roles in disease. The continued development of selective agonists and antagonists for these receptors holds significant promise for novel therapeutic interventions. This guide provides a foundational understanding of these intricate signaling networks and the experimental approaches to investigate them, serving as a valuable resource for researchers and drug development professionals in this dynamic field.

References

- 1. Lysophosphatidylinositol Signalling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lysophosphatidylserines-An Emerging Class of Signalling Lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of lysophosphatidic acid in cardiovascular physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidic acid receptor - Wikipedia [en.wikipedia.org]

- 12. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 16. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lysophosphatidylserine - Wikipedia [en.wikipedia.org]

- 21. The Lysophosphatidylserines – an Emerging Class of Signalling Lysophospholipid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The actions and metabolism of lysophosphatidylinositol, an endogenous agonist for GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Role of Behenic Acid (22:0) in Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenic acid (docosanoic acid, 22:0) is a very-long-chain saturated fatty acid (VLCFA) that, despite its low bioavailability, plays a significant role in the structure and function of cellular membranes. As a precursor to essential membrane lipids, particularly sphingolipids, behenic acid influences membrane biophysical properties, lipid raft organization, and cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of behenic acid's role in cellular membranes, with a focus on its biophysical effects, incorporation into membrane lipids, and involvement in signaling cascades. Detailed experimental protocols are provided to facilitate further research in this area, and key pathways and workflows are visualized to aid in conceptualization.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids. Behenic acid (22:0), a saturated VLCFA, is found in various natural sources and is a constituent of cellular membranes, primarily as part of sphingolipids like ceramides and sphingomyelin.[1] While often considered a minor component, emerging evidence suggests that the incorporation of behenic acid into membrane lipids can significantly impact membrane structure, fluidity, and the localization and function of membrane-associated proteins. This guide will delve into the multifaceted role of behenic acid in cellular membranes, providing researchers with the necessary background and methodologies to investigate its functions further.

Biophysical Effects of Behenic Acid on Cellular Membranes

The long, saturated acyl chain of behenic acid imparts unique biophysical properties to the membranes in which it is incorporated. While quantitative data specifically for behenic acid is an active area of research, the principles of lipid biophysics allow us to predict its effects. Saturated fatty acids are known to increase the order and decrease the fluidity of lipid bilayers.

Membrane Thickness

The extended length of the 22-carbon chain of behenic acid is expected to increase the thickness of the lipid bilayer. This can have profound implications for the function of transmembrane proteins, whose activity is often sensitive to the hydrophobic thickness of the membrane.

Membrane Fluidity

As a saturated fatty acid, behenic acid's straight, tightly packing acyl chain is predicted to decrease membrane fluidity. This increase in rigidity can affect membrane permeability, the lateral diffusion of proteins and lipids, and the formation of specialized membrane domains.

Table 1: Predicted Biophysical Effects of Behenic Acid on Cellular Membranes

| Membrane Property | Predicted Effect of Behenic Acid Incorporation | Rationale |

| Thickness | Increase | The 22-carbon long acyl chain extends the hydrophobic core of the bilayer. |

| Fluidity | Decrease | The saturated, straight acyl chain allows for tighter packing of lipids, increasing van der Waals interactions and reducing motion. |

| Lipid Order | Increase | Tighter packing leads to a more ordered arrangement of lipid acyl chains. |

| Permeability | Decrease | Increased packing density creates a less permeable barrier to small molecules. |

Incorporation of Behenic Acid into Membrane Lipids and Lipid Rafts

Behenic acid is primarily incorporated into cellular membranes through its esterification into various lipid species, most notably sphingolipids.

Sphingolipid Metabolism

Behenic acid serves as a substrate for ceramide synthases (CerS), enzymes that N-acylate a sphingoid base to form ceramide.[2] Ceramide is a central hub in sphingolipid metabolism and can be further metabolized to form more complex sphingolipids like sphingomyelin and glycosphingolipids, which are integral components of the plasma membrane.

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which act as platforms for cellular signaling.[3] Given that behenic acid is a component of sphingomyelin, its incorporation can influence the formation, stability, and composition of lipid rafts. The presence of long, saturated acyl chains from behenic acid in sphingomyelin is thought to promote the formation of more ordered and stable raft domains.

Role of Behenic Acid in Cellular Signaling

Recent studies have begun to elucidate the direct and indirect roles of behenic acid in cellular signaling pathways, moving beyond its structural role in membranes.

Ceramide-Mediated Signaling

The synthesis of ceramides containing behenic acid can initiate signaling cascades. Ceramide is a well-established second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[2] The specific fatty acid composition of ceramide can influence its signaling properties.

TLR4/NF-κB Signaling Pathway

A recent study has implicated behenic acid in the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical component of the innate immune response and is involved in inflammation. The study suggests that behenic acid may alleviate inflammation and insulin resistance by regulating this pathway.[4]

References

- 1. Nanomechanics of lipid bilayers by force spectroscopy with AFM: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behenic acid alleviates inflammation and insulin resistance in gestational diabetes mellitus by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Foundation of Precision: A Technical Guide to Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accurate and reproducible data is paramount. This in-depth technical guide delves into the foundational principles and practical applications of internal standards (IS), an indispensable tool for mitigating analytical variability and ensuring the integrity of results. From drug development and clinical diagnostics to proteomics and metabolomics, the proper implementation of internal standards is a cornerstone of high-quality quantitative analysis.

The Core Principle: Why Use an Internal Standard?

Quantitative mass spectrometry is susceptible to variations that can arise at multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] Factors such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and ionization suppression or enhancement (matrix effects) can significantly impact the accuracy and precision of results.[1]

An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality control (QC) samples at a constant amount, ideally at the earliest stage of the sample preparation process.[2][3] The fundamental principle is that the IS, being chemically and physically similar to the analyte of interest, will experience and compensate for the same variations throughout the analytical process.[1] Instead of relying on the absolute signal intensity of the analyte, which can fluctuate, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability and ensuring reliable results.[1]

The use of an internal standard is a powerful technique for minimizing the effects of random and systematic errors during analysis, which helps to improve the precision of the results and reduce the need for repeat measurements.[4]

Selecting the Appropriate Internal Standard

The choice of an internal standard is a critical step that can significantly influence the quality of the analytical data. The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible.[1] The two primary categories of internal standards used in mass spectrometry are stable isotope-labeled internal standards and structural analogs.[1][5]

Stable Isotope-Labeled (SIL) Internal Standards

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2] These are considered the gold standard for quantitative mass spectrometry because they are nearly identical to the analyte in terms of chemical and physical properties.[6][7]

Advantages of SIL-IS:

-

Co-elution: They typically co-elute with the analyte, meaning they experience the same matrix effects at the same time.

-

Similar Ionization Efficiency: They have nearly identical ionization efficiencies to the analyte.[6]

-

Correction for Most Variabilities: They can correct for variations in sample extraction, chromatographic retention time, and ionization.[8]

Considerations for SIL-IS:

-

Isotopic Purity: It is crucial to verify the purity of a SIL-IS, as any unlabeled analyte impurity can lead to artificially high concentration measurements.

-

Deuterium Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, which may lead to differential matrix effects.[9]

-

Cost and Availability: SIL-IS can be expensive and may not be commercially available for all analytes.[9][10]

Structural Analogs

When a SIL-IS is not available or feasible, a structural analog can be a suitable alternative.[10] A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight.[11]

Advantages of Structural Analogs:

-

More Readily Available: They are often more readily available and less expensive than SIL-IS.

-

Can Provide Good Correction: A carefully selected structural analog can still provide significant improvements in precision and accuracy compared to external calibration.[1]

Considerations for Structural Analogs:

-

Differences in Physicochemical Properties: Structural analogs will have different retention times and may have different ionization efficiencies than the analyte.[10]

-

Potential for Differential Matrix Effects: Because they do not co-elute with the analyte, they may not experience the same matrix effects.[12]

-

Careful Selection is Crucial: The chosen analog should have similar functional groups and physicochemical properties (e.g., pKa, logP) to the analyte to ensure it behaves similarly during sample processing and analysis.[12]

The logical flow for selecting an internal standard is depicted in the following diagram.

Experimental Protocols

The successful implementation of an internal standard relies on a well-defined and validated experimental protocol. The following sections provide detailed methodologies for two common applications of internal standards in mass spectrometry.

Quantification of a Small Molecule Drug in Human Plasma

This protocol describes a typical workflow for the quantification of a small molecule drug in human plasma using a SIL-IS and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

-

Analyte (drug) reference standard

-

Stable isotope-labeled internal standard (e.g., deuterated analyte)

-

Control human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.1.2. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS at a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into control human plasma.

3.1.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard spiking solution in acetonitrile.

-

Vortex the samples for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3.1.4. LC-MS/MS Analysis

-

LC System: A UHPLC system.

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

-

Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.

3.1.5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.

The general workflow for this application is illustrated below.

Relative Protein Quantification using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for quantitative proteomics where stable isotope-labeled amino acids serve as the internal standards for all proteins in the cell.[2][6] This protocol outlines a basic SILAC experiment to compare protein expression between two cell populations.

3.2.1. Materials and Reagents

-

Cell line of interest

-

SILAC-grade cell culture medium (deficient in lysine and arginine)

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆-¹⁵N₂) and L-arginine (e.g., ¹³C₆-¹⁵N₄)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Bradford assay reagent

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

3.2.2. Cell Culture and Labeling

-

Culture two populations of cells. One population is grown in "light" medium supplemented with normal lysine and arginine. The other is grown in "heavy" medium supplemented with the heavy isotope-labeled lysine and arginine.

-

Subculture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids into the proteome.[10]

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control).

3.2.3. Sample Preparation

-

Harvest the "light" and "heavy" cell populations separately by washing with PBS and then lysing the cells.

-

Determine the protein concentration of each lysate using a Bradford assay.

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark.

-

Digest the proteins into peptides by adding trypsin and incubating overnight.

-

Quench the digestion by adding formic acid.

-

Desalt the peptide mixture using a C18 StageTip or solid-phase extraction (SPE) cartridge.

-

Dry the purified peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis.

3.2.4. LC-MS/MS Analysis

-

LC System: A nano-flow UHPLC system.

-

Column: A suitable nano-flow reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A long, shallow gradient to maximize peptide separation.

-

Flow Rate: A typical nano-flow rate (e.g., 300 nL/min).

-

Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). The instrument acquires MS1 scans to detect the "light" and "heavy" peptide pairs, followed by MS2 scans for peptide identification.[4]

3.2.5. Data Analysis

-

Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

The software identifies the "light" and "heavy" peptide pairs and calculates the heavy-to-light (H/L) ratio from the MS1 peak intensities.[4]

-

Protein ratios are calculated based on the median of all unique peptide ratios identified for that protein.[4]

-

Perform statistical analysis to identify proteins with significantly altered expression levels.

The SILAC experimental workflow is depicted in the diagram below.

Data Presentation: Quantitative Method Validation

The use of an internal standard significantly improves the accuracy and precision of a quantitative method. The performance of the method is assessed during validation by analyzing QC samples at different concentrations. The following tables summarize typical validation data for the quantification of a drug in plasma, demonstrating the impact of using an internal standard.

Table 1: Intra-Day Accuracy and Precision (Analysis of 5 replicates at each concentration on the same day)

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |

| LLOQ | 1 | 1.05 | +5.0 | 6.8 |

| Low | 3 | 2.95 | -1.7 | 4.5 |

| Medium | 50 | 51.2 | +2.4 | 3.2 |

| High | 800 | 790.4 | -1.2 | 2.8 |

Table 2: Inter-Day Accuracy and Precision (Analysis of 5 replicates at each concentration on three different days)

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |

| LLOQ | 1 | 1.08 | +8.0 | 9.5 |

| Low | 3 | 3.06 | +2.0 | 6.2 |

| Medium | 50 | 49.5 | -1.0 | 4.8 |

| High | 800 | 812.0 | +1.5 | 4.1 |

LLOQ: Lower Limit of Quantification, QC: Quality Control, %Bias: ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100, %CV: (Standard Deviation / Mean Calculated Conc.) * 100

These tables clearly demonstrate that with the use of an internal standard, the method achieves excellent accuracy (typically within ±15% of the nominal value, ±20% for LLOQ) and precision (typically ≤15% CV, ≤20% for LLOQ), meeting the stringent requirements for regulated bioanalysis.

Conclusion

The appropriate selection and use of internal standards are fundamental to achieving accurate, precise, and reliable quantitative results in mass spectrometry. By compensating for the inherent variability of the analytical process, from sample preparation to detection, internal standards provide the foundation for robust and defensible data.[2] Stable isotope-labeled internal standards represent the ideal choice, offering the most accurate correction for nearly all sources of error.[1] When SIL-IS are not feasible, carefully chosen structural analogs can still provide a significant improvement in data quality over methods that do not use an internal standard. For professionals in drug development, clinical diagnostics, and life science research, a thorough understanding and implementation of internal standardization is not just a best practice, but a necessity for generating high-quality quantitative data.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

Tracing Very-Long-Chain Fatty Acid Metabolism with 22:0 Lyso PC-¹³C₆: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and cancer. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, play significant roles in cellular structure and signaling. Docosanoic acid (22:0), a saturated VLCFA, is a key component of cellular lipids, and its dysregulation is associated with several diseases.[1][2][3] The use of stable isotope-labeled compounds has revolutionized the ability to trace the metabolic fate of specific molecules in complex biological systems.[4][5][6] This guide provides a comprehensive overview of the application of 22:0 lysophosphatidylcholine-¹³C₆ (22:0 Lyso PC-¹³C₆) as a tracer for elucidating the intricate pathways of VLCFA metabolism.

Lysophosphatidylcholine (Lyso PC) serves as a carrier for fatty acids, facilitating their transport across cell membranes.[7] By labeling the docosanoic acid moiety with carbon-13 (¹³C), researchers can precisely track its uptake, incorporation into complex lipids, and subsequent metabolic transformations using mass spectrometry.[8][9] This technical guide details the experimental protocols, data analysis, and interpretation for utilizing 22:0 Lyso PC-¹³C₆ in fatty acid metabolism research.

Metabolic Pathways of 22:0 Lyso PC

Upon introduction to a biological system, 22:0 Lyso PC-¹³C₆ is primarily metabolized through two key pathways: acylation to form phosphatidylcholine (PC) and hydrolysis to release the labeled fatty acid.

-

Acylation (Lands' Cycle): The most direct route for the metabolism of 22:0 Lyso PC-¹³C₆ is its acylation by lysophosphatidylcholine acyltransferases (LPCATs) to form phosphatidylcholine (PC) containing the ¹³C-labeled docosanoyl chain.[10][11] This process is a part of the Lands' cycle, a critical pathway for the remodeling of phospholipids.

-

Hydrolysis: Alternatively, 22:0 Lyso PC-¹³C₆ can be hydrolyzed by lysophospholipases to release ¹³C-docosanoic acid and glycerophosphocholine. The liberated ¹³C-docosanoic acid can then be activated to its acyl-CoA derivative, ¹³C-docosanoyl-CoA, which can enter various metabolic pathways, including elongation, desaturation, and incorporation into other lipid species like triacylglycerols and sphingolipids.

Below is a diagram illustrating the primary metabolic fate of 22:0 Lyso PC-¹³C₆.

Experimental Design and Protocols

A typical experiment to trace the metabolism of 22:0 Lyso PC-¹³C₆ involves cell culture, labeling, lipid extraction, and analysis by mass spectrometry.

Experimental Workflow

The overall workflow for a tracer experiment using 22:0 Lyso PC-¹³C₆ is depicted in the following diagram.

Detailed Protocols

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells (e.g., hepatocytes, neurons, adipocytes) in appropriate culture dishes and grow to 70-80% confluency.

-

Tracer Preparation: Prepare a stock solution of 22:0 Lyso PC-¹³C₆ (e.g., 1 mg/mL in ethanol). For cell labeling, dilute the stock solution in serum-free media to the desired final concentration (e.g., 10-50 µM).

-

Labeling: Remove the growth medium from the cells, wash with PBS, and replace with the prepared labeling medium. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of uptake and metabolism.

2. Lipid Extraction:

-

Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Scrape the cells in methanol.

-

Bligh-Dyer Extraction: Perform a Bligh-Dyer lipid extraction by adding chloroform and water to the methanol cell suspension in a ratio of 1:1:0.9 (methanol:chloroform:water). Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1).

3. Mass Spectrometry Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS/MS) for lipid separation and detection.[1][12]

-

Chromatography: Separate lipid classes using a suitable LC column (e.g., C18) with a gradient of solvents such as water, acetonitrile, and isopropanol containing modifiers like ammonium formate or formic acid.

-

Mass Spectrometry: Acquire data in both positive and negative ion modes to detect a wide range of lipid species. Use targeted methods, such as precursor ion scanning or multiple reaction monitoring (MRM), to specifically detect the ¹³C-labeled lipids and their metabolites. The mass shift of +6 Da for the docosanoyl moiety will be indicative of the tracer's presence.

Data Presentation and Analysis

The quantitative data obtained from mass spectrometry can be summarized to understand the dynamics of 22:0 Lyso PC-¹³C₆ metabolism.

Representative Quantitative Data

The following tables provide examples of the types of quantitative data that can be generated from these experiments. The values are representative and will vary depending on the cell type and experimental conditions.

Table 1: Cellular Uptake of 22:0 Lyso PC-¹³C₆

| Time (hours) | Intracellular ¹³C-22:0 Lyso PC (pmol/mg protein) |

| 0 | 0 |

| 1 | 50.2 ± 5.1 |

| 4 | 185.6 ± 15.3 |

| 8 | 250.1 ± 20.8 |

| 24 | 280.5 ± 25.2 |

Table 2: Incorporation of ¹³C-Docosanoic Acid into Phosphatidylcholine (PC)

| Time (hours) | ¹³C-labeled PC (pmol/mg protein) | % of Total PC |

| 0 | 0 | 0 |

| 1 | 35.8 ± 3.9 | 1.2 ± 0.1 |

| 4 | 150.3 ± 12.7 | 4.8 ± 0.4 |

| 8 | 210.9 ± 18.5 | 6.9 ± 0.6 |

| 24 | 235.4 ± 21.1 | 7.7 ± 0.7 |

Table 3: Metabolic Fate of ¹³C-Docosanoic Acid

| Lipid Class | ¹³C-label Incorporation at 24h (pmol/mg protein) |

| Phosphatidylcholine (PC) | 235.4 ± 21.1 |

| Triacylglycerol (TAG) | 45.2 ± 4.8 |

| Sphingomyelin (SM) | 15.7 ± 1.9 |

| Free Fatty Acid (FFA) | 10.1 ± 1.2 |

Metabolic Flux Analysis

The time-course data of ¹³C-label incorporation can be used for metabolic flux analysis to determine the rates of different metabolic pathways.[13][14] This involves fitting the data to a metabolic model that describes the synthesis and turnover of the lipids of interest.

Signaling Pathways and Logical Relationships

The metabolism of 22:0 Lyso PC is interconnected with various cellular signaling pathways. The diagram below illustrates the logical relationship between the uptake of the tracer and its downstream metabolic consequences and signaling events.

Conclusion

22:0 Lyso PC-¹³C₆ is a powerful tool for dissecting the complex metabolism of very-long-chain fatty acids. By employing the protocols and analytical strategies outlined in this guide, researchers can gain valuable insights into the roles of docosanoic acid in health and disease. The ability to quantitatively trace the flux of this fatty acid through various metabolic pathways opens new avenues for identifying therapeutic targets and developing novel diagnostics for a range of metabolic disorders. The provided frameworks for data presentation and visualization will aid in the clear and concise communication of research findings.

References

- 1. mdpi.com [mdpi.com]

- 2. lipotype.com [lipotype.com]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular phospholipid uptake: flexible paths to coregulate the functions of intracellular lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Characterization of Acyl-CoA: Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme from the Seeds of Salvia hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

The Enigmatic Presence of 22:0 Lysophosphatidylcholine: A Technical Guide to its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) species are bioactive lipid molecules that play crucial roles in a myriad of physiological and pathological processes, including membrane biology, cell signaling, and inflammation. Among the various LPCs, the very-long-chain species, 22:0 lysophosphatidylcholine (LPC 22:0), also known as behenyl lysophosphatidylcholine, has garnered increasing interest due to its potential involvement in metabolic and neurological disorders. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of 22:0 LPC in various tissues, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Data Presentation: Quantitative Abundance of 22:0 Lysophosphatidylcholine